Enantiomeric Potency Differential: (−)-Beflubutamid vs. (+)-Beflubutamid
The herbicidal activity of beflubutamid is almost exclusively attributable to its (−)-enantiomer. In standardized biotests with garden cress (Lepidium sativum), (−)-beflubutamid demonstrated at least 1000-fold higher potency than the (+)-enantiomer [1]. This finding was independently corroborated across multiple studies, confirming that the (+)-enantiomer contributes negligibly to herbicidal efficacy while still contributing to environmental loading when racemic formulations are used [2].
| Evidence Dimension | Herbicidal Activity (EC50, chlorophyll a content) |
|---|---|
| Target Compound Data | 0.50 μM (for (−)-beflubutamid) |
| Comparator Or Baseline | (+)-beflubutamid: >500 μM (estimated from ≥1000× difference) |
| Quantified Difference | ≥1000-fold greater potency |
| Conditions | Garden cress (Lepidium sativum) biotest; 5-day-old leaves; chlorophyll a analysis; miniaturized assay system |
Why This Matters
The extreme enantioselectivity justifies procurement of enantiopure (−)-beflubutamid (beflubutamid-M) to achieve equivalent weed control at substantially lower application rates (50–100 g/ha), reducing environmental burden and cost per hectare.
- [1] Buerge, I. J., Bächli, A., De Joffrey, J.-P., Müller, M. D., Spycher, S., & Poiger, T. (2013). The chiral herbicide beflubutamid (I): Isolation of pure enantiomers by HPLC, herbicidal activity of enantiomers, and analysis by enantioselective GC-MS. Environmental Science & Technology, 47(13), 6806-6811. View Source
- [2] Buerge, I. J., Müller, M. D., & Poiger, T. (2013). The chiral herbicide beflubutamid (II): Enantioselective degradation and enantiomerization in soil, and formation/degradation of chiral metabolites. Environmental Science & Technology, 47(13), 6812-6818. View Source
